4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms and aromatic rings suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the oxadiazole rings. Key reagents include chlorinated aromatic compounds and various nitrogen-containing heterocycles. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous chemicals. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique chemical structure could be useful in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is not fully understood, but it likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s multiple nitrogen atoms and aromatic rings suggest that it could form hydrogen bonds, π-π interactions, or other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share some structural similarities and exhibit a wide range of biological activities.
Pyrazole derivatives: These compounds are known for their diverse pharmacological properties.
Oxadiazole derivatives: These compounds are often used in medicinal chemistry and materials science
Uniqueness
What sets 4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine apart is its unique combination of multiple heterocyclic rings and functional groups. This structural complexity may confer unique chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C16H14ClN7O2 |
---|---|
Molecular Weight |
371.78 g/mol |
IUPAC Name |
4-[5-[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H14ClN7O2/c1-8-12(17)9(2)24(20-8)7-10-3-5-11(6-4-10)16-19-15(23-25-16)13-14(18)22-26-21-13/h3-6H,7H2,1-2H3,(H2,18,22) |
InChI Key |
VLFAMHXNOFSIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C3=NC(=NO3)C4=NON=C4N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.